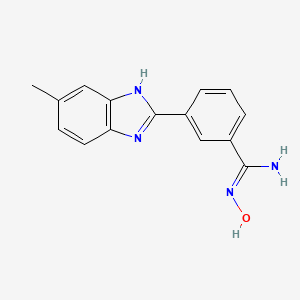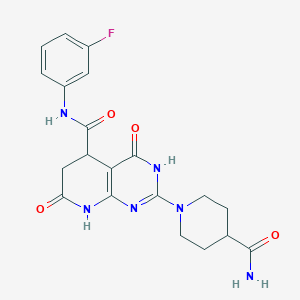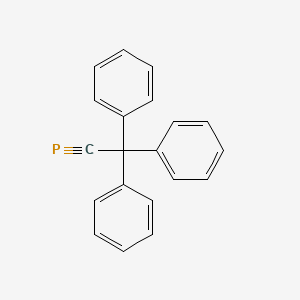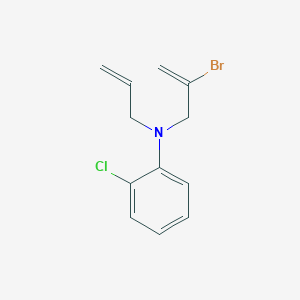![molecular formula C13H21NO3 B12636871 4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL CAS No. 922170-18-1](/img/structure/B12636871.png)
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL is a compound belonging to the class of hydroxymethylpyridines This compound features a pyridine ring substituted with hydroxymethyl, methyl, and pentyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL typically involves the functionalization of a pyridine ring. One common method includes the use of Grignard reagents to introduce the pentyloxy group, followed by hydroxymethylation and methylation reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as copper or nickel to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through crystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyridines, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL involves its interaction with various molecular targets, including enzymes and receptors. The hydroxymethyl and pentyloxy groups play a crucial role in its binding affinity and specificity. The compound may modulate enzymatic activity or receptor signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Pyridoxine: A form of vitamin B6 with similar structural features but different functional groups.
4-Hydroxymethylpyridine: Lacks the pentyloxy and methyl groups, resulting in different chemical properties.
2-Methyl-5-hydroxymethylpyridine: Similar structure but without the pentyloxy group.
Uniqueness
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL is unique due to the presence of the pentyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
922170-18-1 |
|---|---|
分子式 |
C13H21NO3 |
分子量 |
239.31 g/mol |
IUPAC名 |
4-(hydroxymethyl)-2-methyl-5-(pentoxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C13H21NO3/c1-3-4-5-6-17-9-11-7-14-10(2)13(16)12(11)8-15/h7,15-16H,3-6,8-9H2,1-2H3 |
InChIキー |
IROQPAJXXMZKLL-UHFFFAOYSA-N |
正規SMILES |
CCCCCOCC1=CN=C(C(=C1CO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636791.png)
![Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12636797.png)
![Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B12636812.png)
![4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile](/img/structure/B12636815.png)
![8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel-](/img/structure/B12636826.png)
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal](/img/structure/B12636833.png)
![[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B12636836.png)

![5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide](/img/structure/B12636841.png)



![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)

